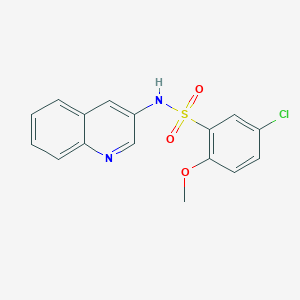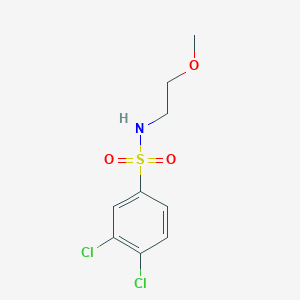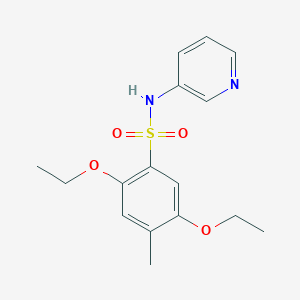
3-(2-(1-Naphthalenyl)-2-oxoethylidene)-1-phenylpiperazinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-(1-Naphthalenyl)-2-oxoethylidene)-1-phenylpiperazinone, also known as Norharmane, is a heterocyclic compound that has been widely studied for its potential applications in scientific research. This compound is a member of the beta-carboline family, which is known for its diverse biological activities.
Mechanism of Action
The mechanism of action of 3-(2-(1-Naphthalenyl)-2-oxoethylidene)-1-phenylpiperazinone is not fully understood. However, it is believed to exert its biological effects by modulating various signaling pathways, including the NF-κB, PI3K/Akt, and MAPK pathways. Additionally, it has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and monoamine oxidase.
Biochemical and Physiological Effects:
3-(2-(1-Naphthalenyl)-2-oxoethylidene)-1-phenylpiperazinone has been shown to exhibit various biochemical and physiological effects. It has been shown to possess antioxidant activity, which can protect cells from oxidative stress-induced damage. Additionally, it has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Furthermore, it has been studied for its potential as an anticancer agent, as it has been shown to induce apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
One major advantage of using 3-(2-(1-Naphthalenyl)-2-oxoethylidene)-1-phenylpiperazinone in lab experiments is its diverse biological activities. It can be used to study various signaling pathways and enzymes, making it a versatile tool for scientific research. However, one limitation is its low solubility in water, which can make it difficult to use in certain experimental settings.
Future Directions
There are several future directions for the study of 3-(2-(1-Naphthalenyl)-2-oxoethylidene)-1-phenylpiperazinone. One potential area of research is its potential as a therapeutic agent for neurological disorders such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to elucidate its mechanism of action and to identify potential drug targets. Furthermore, the development of more efficient synthesis methods and improved solubility could enhance its potential for use in scientific research.
Conclusion:
In conclusion, 3-(2-(1-Naphthalenyl)-2-oxoethylidene)-1-phenylpiperazinone is a heterocyclic compound that has been extensively studied for its potential applications in scientific research. It exhibits diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. Its mechanism of action is not fully understood, but it is believed to modulate various signaling pathways and inhibit the activity of certain enzymes. While it has several advantages for use in lab experiments, its low solubility in water presents a limitation. Further research is needed to fully understand its potential as a therapeutic agent and to identify potential drug targets.
Synthesis Methods
The synthesis of 3-(2-(1-Naphthalenyl)-2-oxoethylidene)-1-phenylpiperazinone can be achieved through various methods, including the reaction of 1-phenylpiperazine with 1-naphthyl-2-chloroacetate and subsequent oxidation with potassium permanganate. Another method involves the reaction of 1-phenylpiperazine with 2-naphthoic acid and subsequent cyclization with phosphoryl chloride. The purity of the synthesized compound can be confirmed using spectroscopic techniques such as NMR and IR.
Scientific Research Applications
3-(2-(1-Naphthalenyl)-2-oxoethylidene)-1-phenylpiperazinone has been extensively studied for its potential applications in scientific research. It has been shown to exhibit various biological activities, including antioxidant, anti-inflammatory, and anticancer properties. Additionally, it has been studied for its potential as a therapeutic agent for neurological disorders such as Alzheimer's and Parkinson's disease.
properties
CAS RN |
178408-30-5 |
|---|---|
Product Name |
3-(2-(1-Naphthalenyl)-2-oxoethylidene)-1-phenylpiperazinone |
Molecular Formula |
C22H18N2O2 |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
(3E)-3-(2-naphthalen-1-yl-2-oxoethylidene)-1-phenylpiperazin-2-one |
InChI |
InChI=1S/C22H18N2O2/c25-21(19-12-6-8-16-7-4-5-11-18(16)19)15-20-22(26)24(14-13-23-20)17-9-2-1-3-10-17/h1-12,15,23H,13-14H2/b20-15+ |
InChI Key |
BQUIARAAYXXWEF-HMMYKYKNSA-N |
Isomeric SMILES |
C1CN(C(=O)/C(=C\C(=O)C2=CC=CC3=CC=CC=C32)/N1)C4=CC=CC=C4 |
SMILES |
C1CN(C(=O)C(=CC(=O)C2=CC=CC3=CC=CC=C32)N1)C4=CC=CC=C4 |
Canonical SMILES |
C1CN(C(=O)C(=CC(=O)C2=CC=CC3=CC=CC=C32)N1)C4=CC=CC=C4 |
synonyms |
(3E)-3-(2-naphthalen-1-yl-2-oxo-ethylidene)-1-phenyl-piperazin-2-one |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![1-[(4-Chloro-2,5-dimethylphenyl)sulfonyl]azepane](/img/structure/B223198.png)

![(2S)-4-amino-N-[(1R,2R,3R,4R,5S)-3,5-diamino-4-[(2R,3R,6S)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-[(2S,3R,4R,5S,6R)-3,4-diamino-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexyl]-2-hydroxybutanamide](/img/structure/B223208.png)



